molecular formula C16H13ClN4O2 B13887237 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

Katalognummer: B13887237
Molekulargewicht: 328.75 g/mol
InChI-Schlüssel: XGDBSJSPYSZERX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzyltriazole moiety linked to a chlorobenzoic acid, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid typically involves a multi-step process. One common method includes the formation of the benzyltriazole intermediate, followed by its coupling with a chlorobenzoic acid derivative. The reaction conditions often involve the use of catalysts such as palladium in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, stabilizing them and enhancing their catalytic activity . This interaction is crucial in various biochemical pathways, including enzyme inhibition and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of a benzyltriazole and chlorobenzoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

Molekularformel

C16H13ClN4O2

Molekulargewicht

328.75 g/mol

IUPAC-Name

2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

InChI

InChI=1S/C16H13ClN4O2/c17-12-6-7-14(13(8-12)16(22)23)19-15-9-18-20-21(15)10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,22,23)

InChI-Schlüssel

XGDBSJSPYSZERX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.